2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide
Overview
Description
2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a bromine atom, a cyclopropylmethoxy group, and a phenoxy group, making it a unique molecule for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide typically involves multiple steps. One common approach is to start with the bromination of a suitable precursor, followed by the introduction of the cyclopropylmethoxy and phenoxy groups through nucleophilic substitution reactions. The final step often involves the acylation of the amine group to form the acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as bromine, cyclopropylmethanol, and phenol derivatives are commonly used in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Scientific Research Applications
2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: It can be used in the development of new materials with specific properties.
Biological Research: It is used to study the interactions between small molecules and biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the phenoxy group play crucial roles in binding to the target sites, while the cyclopropylmethoxy group enhances the compound’s stability and bioavailability. The compound may inhibit or activate specific pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-chlorophenyl)acetamide
- 2-Bromo-N-(4-fluorophenyl)acetamide
- 2-Bromo-N-(3,4-dimethylphenyl)acetamide
Uniqueness
2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37BrN2O4/c1-27(2,15-21-5-9-23(10-6-21)30-26(32)16-28)29-17-24(31)19-34-25-11-7-20(8-12-25)13-14-33-18-22-3-4-22/h5-12,22,24,29,31H,3-4,13-19H2,1-2H3,(H,30,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRGAJDMWJRTJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)NC(=O)CBr)NCC(COC2=CC=C(C=C2)CCOCC3CC3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20906414 | |
Record name | 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
533.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101639-68-3 | |
Record name | 1-(4-(2-Cyclopropylmethoxyethyl)phenoxy)-3-(1-(4-bromoacetamidophenyl)-2-methyl-propylamine)-2-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101639683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-N-(4-{2-[(3-{4-[2-(cyclopropylmethoxy)ethyl]phenoxy}-2-hydroxypropyl)amino]-2-methylpropyl}phenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20906414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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